N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

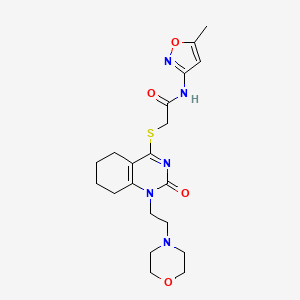

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound featuring a hexahydroquinazolinone core substituted with a morpholinoethyl group and a thioacetamide-linked 5-methylisoxazole moiety.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-14-12-17(23-29-14)21-18(26)13-30-19-15-4-2-3-5-16(15)25(20(27)22-19)7-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZQDBZPPJRQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Isoxazole Ring : Contributes to its biological activity through interactions with various molecular targets.

- Morpholine Moiety : Enhances solubility and bioavailability.

- Hexahydroquinazolin Framework : Imparts structural stability and potential receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole ring and morpholine moiety facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects such as:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Biological Activity Overview

Recent studies have reported several biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

- Cancer Research : In vitro experiments indicated that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways mediated by caspase enzymes.

- Inflammation Modulation : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, implying a role in managing inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Electronic and Functional Implications

- Head Group Differences: The isoxazole ring (C₄H₄N₂O) is less electron-deficient than the thiadiazole (C₃H₅N₃S) due to oxygen’s electronegativity and reduced sulfur content. This may alter binding kinetics in enzymatic targets, favoring hydrogen bonding (isoxazole) vs. hydrophobic or π-π interactions (thiadiazole) .

- Side Chain Impact: The morpholinoethyl group introduces a tertiary amine and ether oxygen, enhancing solubility and possibly reducing metabolic clearance compared to the hydroxyethyl group, which lacks basicity and may undergo faster oxidation .

Pharmacological Considerations

For example:

- The hexahydroquinazolinone core resembles scaffolds in EGFR inhibitors (e.g., gefitinib), where similar cores stabilize hydrophobic interactions with kinase domains.

- The thioacetamide linkage mirrors pharmacophores in β-lactamase inhibitors (e.g., avibactam), though the absence of a β-lactam ring in this compound may indicate a divergent mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.